Petrosterol

Cytotoxicity Cancer Cell Lines IC50

Sourcing a structurally authentic marine sterol with a confirmed cyclopropane ring is a persistent bottleneck in apoptosis research. Common phytosterols cannot substitute for petrosterol's unique C25-C26 cyclopropane conformation, which drives mitochondrial-mediated apoptosis in HL-60 cells. Petrosterol (CAS 67314-15-2) directly addresses this gap as a purified reference standard and synthetic precursor. - Validated cytotoxicity (IC50 8.4-22.6 μM across A549, HL-60, MCF-7, SK-OV-3, and U937 lines) provides a benchmark for screening novel cyclopropane-containing analogs. - Induces chromatin condensation and sub-G1 accumulation-functional readouts absent with β-sitosterol or cholesterol controls. - Serves as starting material for synthesizing petrosterol-3,6-dione and 5α,6α-epoxy-petrosterol, derivatives with up to 2.7-fold greater potency.

Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
CAS No. 67314-15-2
Cat. No. B1216724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePetrosterol
CAS67314-15-2
Synonyms26,27-Dinorcholest-5-en-3-ol, 24-(2-methylcyclopropyl)-, (3beta,24R(1S,2R))-
petrosterol
Molecular FormulaC29H48O
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCC1CC1C(C)CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C
InChIInChI=1S/C29H48O/c1-18(24-16-20(24)3)6-7-19(2)25-10-11-26-23-9-8-21-17-22(30)12-14-28(21,4)27(23)13-15-29(25,26)5/h8,18-20,22-27,30H,6-7,9-17H2,1-5H3/t18-,19-,20-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyAOOVLQXWRHMRMX-BFPAFGTMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Petrosterol: Marine Cyclopropane Sterol for Cancer Research


Petrosterol is a C29 marine sterol featuring a rare cyclopropane ring at the C25–C26 position of its side chain, originally isolated from the sponge Petrosia ficiformis [1]. It belongs to the sterol lipid class [2] and is distinguished from common phytosterols (e.g., β‑sitosterol, campesterol) and cholesterol by this strained three‑membered ring, which alters molecular conformation and steric profile [3]. Petrosterol is not an endogenously abundant compound; it is obtained as a purified natural product or synthetic reference standard, and is used primarily in oncology research for its cytotoxic activity and apoptosis‑inducing properties [4].

Why Phytosterols Cannot Substitute for Petrosterol


Generic substitution with common phytosterols such as β‑sitosterol or campesterol is not scientifically valid for studies requiring petrosterol's unique structural and functional attributes. Petrosterol possesses a cyclopropane ring at C25–C26, a feature absent in standard phytosterols, which confers distinct conformational rigidity and alters interactions with lipid membranes and protein targets [1]. This structural difference translates into functional divergence: petrosterol induces apoptosis in leukemia cells [2], while β‑sitosterol does not share this specific apoptotic mechanism in the same cellular context [3]. Furthermore, petrosterol is a precursor for synthesizing more potent cyclopropane‑containing analogs (e.g., petrosterol‑3,6‑dione) that cannot be derived from cholesterol or sitosterol [1]. For procurement, substituting petrosterol with a common phytosterol would yield irrelevant or misleading experimental data in mechanistic oncology studies.

Petrosterol vs. Analogs: Key Differences


Cytotoxicity vs. Common Phytosterols

Petrosterol exhibits broad‑spectrum cytotoxic activity across multiple human cancer cell lines, with IC50 values ranging from 8.4 to 22.6 μM, whereas common phytosterols like β‑sitosterol typically require concentrations >100 μM to achieve comparable effects in the same cell lines [1]. The cyclopropane‑containing analogs petrosterol‑3,6‑dione and 5α,6α‑epoxy‑petrosterol show enhanced potency with IC50 values as low as 8.4 μM, but petrosterol itself remains a viable comparator due to its structural simplicity and availability [1].

Cytotoxicity Cancer Cell Lines IC50

Apoptosis Induction vs. Cholesterol

In HL‑60 leukemia cells, petrosterol treatment induces hallmark apoptotic events including chromatin condensation and increased sub‑G1 hypodiploid cell populations [1]. In contrast, cholesterol and β‑sitosterol do not trigger the same apoptotic cascade in HL‑60 cells under identical experimental conditions [2]. This functional divergence is attributed to the cyclopropane ring, which alters membrane integration and protein target recognition.

Apoptosis Leukemia Mechanism of Action

Cyclopropane Ring vs. Linear Side Chains

Petrosterol contains a cyclopropane ring at C25–C26, a feature confirmed by NMR spectroscopy and mass spectrometry [1]. This ring creates a rigid kink in the side chain, distinct from the flexible alkyl chains of cholesterol or sitosterol [2]. Molecular modeling suggests this conformational constraint affects membrane lipid packing and protein binding, potentially explaining the observed biological activities [3].

Structural Biology NMR Spectroscopy Marine Natural Products

Derivatization Potential for Enhanced Activity

Petrosterol serves as a core scaffold for generating more potent derivatives. For example, petrosterol‑3,6‑dione and 5α,6α‑epoxy‑petrosterol, both derived from petrosterol, exhibit IC50 values as low as 8.4 μM, a 2‑3 fold improvement over the parent compound's upper range [1]. This demonstrates that the petrosterol core is amenable to chemical modification, enabling SAR exploration that is not possible with cholesterol‑based scaffolds lacking the cyclopropane ring.

Synthetic Chemistry Derivatization Drug Discovery

Petrosterol Research and Procurement Applications


Marine Cyclopropane Sterol Screening

Procure petrosterol as a reference standard for screening novel marine sterols with cyclopropane moieties. Its well‑characterized cytotoxicity (IC50 8.4–22.6 μM) provides a benchmark for evaluating the potency of newly isolated or synthesized analogs [1].

Leukemia Apoptosis Pathway Studies

Use petrosterol to investigate cyclopropane‑dependent apoptosis in HL‑60 leukemia cells. Its ability to induce chromatin condensation and sub‑G1 accumulation makes it a unique tool for dissecting mitochondrial‑mediated cell death pathways not triggered by cholesterol or sitosterol [1].

Synthesis of Potent Derivatives

Utilize petrosterol as a starting material for synthesizing 5α,6α‑epoxy‑petrosterol and petrosterol‑3,6‑dione, which exhibit up to 2.7‑fold greater cytotoxicity [1]. This derivatization is not feasible from common sterols lacking the cyclopropane ring.

Cyclopropane Sterol-Lipid Interactions

Employ petrosterol in model membrane studies to examine how a cyclopropane kink alters lipid packing, fluidity, and protein‑sterol interactions compared to flexible‑chain sterols like cholesterol [2]. This informs the design of sterol‑based membrane probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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